molecular formula C12H22N2O2 B13017559 tert-Butyl 2-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-Butyl 2-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13017559
M. Wt: 226.32 g/mol
InChI Key: MBKZWKQHJYYLPU-UHFFFAOYSA-N
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Description

tert-Butyl2-(aminomethyl)-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound featuring a tert-butyl group, an aminomethyl group, and a carboxylate group

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-8-6-9(8)10(14)7-13/h8-10H,4-7,13H2,1-3H3

InChI Key

MBKZWKQHJYYLPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2C1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclopentene derivative.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via a tert-butylation reaction using tert-butyl chloride and a strong base.

    Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction using formaldehyde and ammonia or a primary amine.

    Carboxylation: The carboxylate group can be introduced via a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of tert-Butyl2-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl2-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.

    Hydrolysis: The carboxylate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the aminomethyl group.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development:

Medicine

    Therapeutics: The compound can be explored for its therapeutic potential in treating various diseases, particularly those involving enzyme dysregulation.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl2-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl2-(aminomethyl)-3-azabicyclo[2.2.1]heptane-3-carboxylate
  • tert-Butyl2-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • tert-Butyl2-(aminomethyl)-3-azabicyclo[4.2.0]heptane-3-carboxylate

Uniqueness

tert-Butyl2-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in catalysis and drug development, where its structural features can be leveraged to achieve specific outcomes.

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